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molecular formula C9H9F2NO B8264600 Ethyl 2,6-difluorobenzene-1-carboximidate CAS No. 74237-17-5

Ethyl 2,6-difluorobenzene-1-carboximidate

Cat. No. B8264600
M. Wt: 185.17 g/mol
InChI Key: AAEAROPSJVBKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04200653

Procedure details

2,6-Difluorobenzamide (1.56 g) in methylene chloride was added to triethyloxonium fluoborate (1.9 g) in methylene chloride and the mixture stirred for 24 hours. The solution was then washed three times with cold sodium carbonate solution and dried over sodium sulphate. The methylene chloride solution was evaporated to yield an oil. This was mixed with chloroform and the solution filtered from insoluble material. Evaporation of the chloroform gave the ethyl 2,6-difluorobenzimidate as a mobile oil.
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:3]=1[C:4]([NH2:6])=[O:5].[B-](F)(F)(F)F.[CH3:17][CH2:18][O+](CC)CC.C(Cl)(Cl)Cl>C(Cl)Cl>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:3]=1[C:4](=[NH:6])[O:5][CH2:17][CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
1.56 g
Type
reactant
Smiles
FC1=C(C(=O)N)C(=CC=C1)F
Name
Quantity
1.9 g
Type
reactant
Smiles
[B-](F)(F)(F)F.CC[O+](CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solution was then washed three times with cold sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The methylene chloride solution was evaporated
CUSTOM
Type
CUSTOM
Details
to yield an oil
FILTRATION
Type
FILTRATION
Details
the solution filtered from insoluble material
CUSTOM
Type
CUSTOM
Details
Evaporation of the chloroform

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1=C(C(OCC)=N)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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